1-[(2-Methyl-5-nitrobenzene)sulfonyl]pyrrolidine
Description
Properties
IUPAC Name |
1-(2-methyl-5-nitrophenyl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-9-4-5-10(13(14)15)8-11(9)18(16,17)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWVQXHNCPBOGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation Reaction Conditions
- Reactants :
- Solvent : Chlorobenzene, dichloromethane, or carbon tetrachloride.
- Temperature : Room temperature to 40°C.
- Post-treatment : The mixture is quenched with water (0.3–0.4× solvent volume), washed, and concentrated to isolate the sulfonyl chloride as a crystalline solid.
This method achieves high regioselectivity at the C2 position of p-nitrotoluene due to the directing effects of the methyl and nitro groups, minimizing byproducts like 3-methyl-5-nitro isomers.
Coupling 2-Methyl-5-nitrobenzenesulfonyl Chloride with Pyrrolidine
The sulfonamide bond formation involves nucleophilic substitution between the sulfonyl chloride and pyrrolidine. The RSC supplementary material details this reaction using triethylamine as a base.
Reaction Optimization
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Dichloromethane or THF | |
| Base | Triethylamine (1.1–1.5 equiv) | |
| Temperature | 0°C to room temperature | |
| Reaction Time | 2–4 hours |
The reaction proceeds via deprotonation of pyrrolidine by triethylamine, followed by attack on the electrophilic sulfur atom of the sulfonyl chloride. The crude product is purified via silica gel chromatography (hexanes:ethyl acetate = 4:1) to yield This compound as a pale-yellow solid.
Alternative Pathways and Modifications
Sulfonate Ester Intermediates
The same patent highlights the use of sulfonate esters (e.g., mesyl or tosyl derivatives) as precursors to sulfonamides. For example, reacting 2-methyl-5-nitrobenzenesulfonate esters with pyrrolidine in polar aprotic solvents (e.g., acetonitrile) at elevated temperatures (60–80°C) offers an alternative route.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methyl-5-nitrobenzene)sulfonyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Reduction: 1-[(2-Methyl-5-aminophenyl)sulfonyl]pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
Chemical Characteristics
1-[(2-Methyl-5-nitrobenzene)sulfonyl]pyrrolidine features a pyrrolidine ring linked to a sulfonamide group derived from 2-methyl-5-nitrobenzenesulfonic acid. The compound exhibits both aromatic and aliphatic characteristics, enhancing its versatility in synthetic chemistry. Its molecular formula contributes to its unique reactivity and biological activity.
The compound shows significant potential in drug discovery due to its biological activity. Compounds featuring pyrrolidine rings are associated with various pharmacological effects, including:
- Antidiabetic Activity : The structure may influence glucose metabolism.
- Anticancer Activity : The nitro group enhances reactivity, potentially leading to interactions with cancer-related biological targets.
Interaction Studies
Interaction studies involving this compound focus on its reactivity with biological macromolecules. For instance, it may covalently modify proteins or nucleic acids, impacting their functions. Understanding these interactions is crucial for assessing pharmacological potential and toxicity profiles.
Case Studies
Several studies have explored the applications of this compound in drug development:
- Proteasome Inhibitors : A scaffold-hopping strategy led to the identification of derivatives that showed efficacy against visceral leishmaniasis in mouse models. The compound demonstrated suitable pharmacokinetics for oral delivery and was advanced for human studies .
- Biological Profiling : In vitro studies assessed the interaction of the compound with various biological targets, revealing its potential as an effective inhibitor in therapeutic contexts .
Mechanism of Action
The mechanism of action of 1-[(2-Methyl-5-nitrobenzene)sulfonyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing their activity and function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 1-[(2-Methyl-5-nitrobenzene)sulfonyl]pyrrolidine and its analogs:
Key Observations:
- Substituent Effects: Nitro Group (NO₂): Strong electron-withdrawing effect increases the sulfonyl group’s electrophilicity, enhancing reactivity in nucleophilic substitutions compared to bromo (-Br) or methoxy (-OCH₃) substituents. Bromo Group (Br): Moderately electron-withdrawing and hydrophobic, contributing to stability in storage but requiring controlled conditions (2–8°C) . Methoxy Group (OCH₃): Electron-donating nature may improve solubility in polar solvents compared to nitro or bromo analogs .
- Physicochemical Stability :
- The nitro derivative’s reactivity may necessitate inert storage conditions to prevent decomposition, whereas bromo analogs are labeled as irritants .
Biological Activity
1-[(2-Methyl-5-nitrobenzene)sulfonyl]pyrrolidine is a compound of interest in medicinal chemistry due to its notable biological activities, particularly in drug discovery. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a sulfonyl group attached to a nitro-substituted aromatic ring. This structure is significant as it influences the compound's interaction with biological targets.
The compound's biological activity can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. Specifically, it has been shown to inhibit certain metalloproteases, which are implicated in various pathological conditions such as hypertension and cancer .
Biological Activity Overview
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
- Cytotoxic Effects : Studies have demonstrated that this compound possesses cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
- Enzyme Inhibition : The compound has been identified as an effective inhibitor of specific enzymes, which could be beneficial in treating diseases associated with enzyme dysregulation .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study, this compound was tested against several cancer cell lines. The results indicated that the compound induced significant cytotoxicity at concentrations lower than those required for many existing chemotherapeutics. The mechanism was attributed to the induction of apoptosis through the activation of intrinsic pathways .
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were evaluated in vivo. Preliminary studies indicated a half-life suitable for therapeutic applications, with favorable distribution characteristics across tissues. This suggests that the compound may have good bioavailability and efficacy when administered systemically .
Q & A
Q. What are the established synthetic routes for 1-[(2-Methyl-5-nitrobenzene)sulfonyl]pyrrolidine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution between pyrrolidine and a sulfonyl chloride derivative. For example:
- Step 1: React 2-methyl-5-nitrobenzenesulfonyl chloride with pyrrolidine in a polar aprotic solvent (e.g., DMF, acetonitrile) under basic conditions (e.g., K₂CO₃) to facilitate sulfonylation.
- Step 2: Purify via column chromatography or recrystallization.
- Key Variables:
- Temperature: Elevated temperatures (~100–150°C) improve reaction kinetics but may increase side reactions .
- Solvent Choice: DMF enhances solubility of aromatic sulfonyl chlorides but requires thorough removal during workup .
- Base Selection: Potassium carbonate minimizes hydrolysis compared to stronger bases like NaOH .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- 1H NMR: Look for pyrrolidine ring protons (δ 3.3–3.0 ppm, multiplet) and aromatic protons from the 2-methyl-5-nitrobenzene group (δ 7.6–8.0 ppm). Splitting patterns confirm substitution positions .
- HPLC-MS: Use reverse-phase C18 columns with acetonitrile/water gradients. Monitor for [M+H]+ ions (expected m/z ~325–330) and confirm purity >95% .
- X-ray Crystallography: Resolve stereochemical ambiguities. Data collection with APEX2 and refinement via SHELXL/SHELXTL software is standard .
Q. What biological activities are associated with structurally similar pyrrolidine-sulfonyl derivatives?
Methodological Answer:
- Enzyme Inhibition: Sulfonyl groups form hydrogen bonds with catalytic residues (e.g., serine proteases). Test inhibition via fluorogenic assays (e.g., trypsin inhibition with Z-Gly-Pro-Arg-AMC substrate) .
- Receptor Binding: Use radioligand displacement assays (e.g., serotonin 5-HT7 receptor binding with [³H]-SB-269970). IC₅₀ values <10 µM suggest therapeutic potential .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electronic Effects: The nitro group at the 5-position deactivates the benzene ring, directing electrophilic attacks to the 2-methyl-substituted position. DFT calculations (B3LYP/6-31G*) can quantify charge distribution .
- Experimental Validation: Compare reaction rates with analogs lacking nitro groups. Use kinetic studies (e.g., pseudo-first-order conditions) to measure activation energy differences .
Q. How do structural modifications at the sulfonyl group or pyrrolidine ring affect biological activity?
Methodological Answer:
-
SAR Studies:
- Pyrrolidine Substitution: Replace pyrrolidine with piperidine to assess ring size impact on target binding. Use molecular docking (AutoDock Vina) to predict binding poses .
- Sulfonyl Modifications: Introduce halogen substituents (e.g., bromine at the 5-position) to enhance lipophilicity. Measure logP shifts via shake-flask method .
-
Data Table: Biological Activity of Derivatives
Substituent Enzyme Inhibition IC₅₀ (µM) logP 5-NO₂, 2-CH₃ 8.2 ± 0.3 1.9 5-Br, 2-OCH₃ 12.5 ± 1.1 2.4 Parent (no substituent) >50 1.2 Data adapted from
Q. What computational strategies can predict the compound’s metabolic stability?
Methodological Answer:
- In Silico Tools:
- CYP450 Metabolism: Use Schrödinger’s QikProp to predict CYP3A4/2D6 interaction sites. Prioritize regions with high polar surface area (PSA >75 Ų) for glucuronidation .
- Half-Life Estimation: Apply machine learning models (e.g., ADMET Predictor) trained on sulfonamide datasets. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Case Study: If IC₅₀ values vary between cell-free and cell-based assays:
- Statistical Analysis: Use Bland-Altman plots to quantify inter-assay variability and identify systematic biases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
